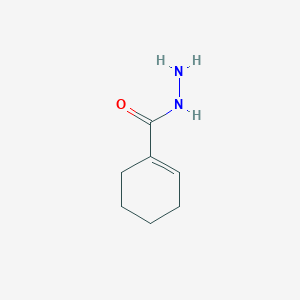

Cyclohexene-1-carbohydrazide

説明

Cyclohexene-1-carbohydrazide (C₇H₁₁N₃O) is a cyclohexene derivative featuring a carbohydrazide (-CONHNH₂) functional group at the 1-position. Carbohydrazides are typically synthesized via the reaction of carboxylic acid derivatives with hydrazine, suggesting that Cyclohexene-1-carbohydrazide may be derived from 1-cyclohexene-1-carboxylic acid (CAS 636-82-8, molecular weight 126.15 g/mol) through hydrazine substitution . This compound likely exhibits reactivity typical of carbohydrazides, including nucleophilic addition and condensation reactions, which are valuable in pharmaceutical and agrochemical synthesis.

特性

CAS番号 |

56700-58-4 |

|---|---|

分子式 |

C7H12N2O |

分子量 |

140.18 g/mol |

IUPAC名 |

cyclohexene-1-carbohydrazide |

InChI |

InChI=1S/C7H12N2O/c8-9-7(10)6-4-2-1-3-5-6/h4H,1-3,5,8H2,(H,9,10) |

InChIキー |

UPVZJVPBINAGRG-UHFFFAOYSA-N |

SMILES |

C1CCC(=CC1)C(=O)NN |

正規SMILES |

C1CCC(=CC1)C(=O)NN |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural analogs of Cyclohexene-1-carbohydrazide, highlighting differences in functional groups, physicochemical properties, and applications:

Key Comparisons

Reactivity :

- The aldehyde group in 3-cyclohexene-1-carboxaldehyde confers high electrophilicity, making it prone to oxidation and nucleophilic addition. In contrast, the carbohydrazide group in Cyclohexene-1-carbohydrazide is nucleophilic, enabling condensation reactions (e.g., formation of hydrazones) .

- Carboxylic acids (e.g., cyclohexanecarboxylic acid) exhibit acidity (pKa ~4.5–5.0) and are often esterified or amidated, whereas carbohydrazides are more reactive toward electrophiles due to the -NHNH₂ moiety .

Cyclohexene-1-carbohydrazide, by analogy to hydrazine derivatives, may pose higher toxicity risks (e.g., hepatotoxicity), though specific data are unavailable.

Applications :

- Aldehydes are utilized in perfumery and polymer crosslinking, whereas carboxylic acids serve as intermediates in drug synthesis (e.g., ibuprofen derivatives) .

- Carbohydrazides are niche reagents in heterocyclic chemistry (e.g., triazole synthesis) and may exhibit bioactivity, though further studies are needed .

Research Findings and Data Gaps

Synthetic Routes: No direct synthesis data exist for Cyclohexene-1-carbohydrazide. However, analogous compounds like cyclohexanecarboxylic acid are synthesized via cyclohexene oxidation, suggesting possible pathways involving hydrazine substitution .

Thermodynamic Data :

- 1-Cyclohexene-1-carboxylic acid has a boiling point of 220–225°C (estimated), while 3-cyclohexene-1-carboxaldehyde is more volatile (boiling point ~175°C) . Cyclohexene-1-carbohydrazide likely has higher thermal stability due to hydrogen bonding.

Toxicological Profiles: 3-Cyclohexene-1-carboxaldehyde is classified as non-hazardous to water (nwg) but requires respiratory protection . Carbohydrazides, however, may share toxicity profiles with hydrazine (e.g., carcinogenicity), warranting caution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。